molecular formula C8H14N4O4S B3059996 N-methyl-N-(2-pyridinylmethyl)guanidine sulfate CAS No. 1609396-36-2

N-methyl-N-(2-pyridinylmethyl)guanidine sulfate

Cat. No.: B3059996
CAS No.: 1609396-36-2
M. Wt: 262.29
InChI Key: ILCOCJINFJVROH-UHFFFAOYSA-N
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Description

N-methyl-N-(2-pyridinylmethyl)guanidine sulfate is a chemical compound with the molecular formula C8H12N4·H2O4S. It is a guanidine derivative that has been studied for various applications in scientific research and industry. The compound is known for its unique structure, which includes a pyridine ring and a guanidine group, making it a versatile molecule for different chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-pyridinylmethyl)guanidine sulfate typically involves the reaction of N-methylguanidine with 2-pyridinecarboxaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with sulfuric acid to form the sulfate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-pyridinylmethyl)guanidine sulfate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-N-(2-pyridinylmethyl)guanidine oxide, while reduction could produce N-methyl-N-(2-pyridinylmethyl)guanidine .

Scientific Research Applications

N-methyl-N-(2-pyridinylmethyl)guanidine sulfate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-methyl-N-(2-pyridinylmethyl)guanidine sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-(2-pyridinylmethyl)guanidine sulfate is unique due to its specific structure, which combines a pyridine ring with a guanidine group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for different scientific and industrial applications .

Properties

IUPAC Name

1-methyl-1-(pyridin-2-ylmethyl)guanidine;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.H2O4S/c1-12(8(9)10)6-7-4-2-3-5-11-7;1-5(2,3)4/h2-5H,6H2,1H3,(H3,9,10);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCOCJINFJVROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=N1)C(=N)N.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609396-36-2
Record name Guanidine, N-methyl-N-(2-pyridinylmethyl)-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609396-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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